Increased Molecular Weight and Lipophilicity (LogP) Compared to Non-Halogenated Parent Scaffold
The 4-bromophenyl substitution in 1-(4-bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one results in a significantly higher molecular weight (MW) and calculated lipophilicity (LogP) compared to the non-halogenated 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6). These parameters are crucial for predicting compound behavior in biological systems, including membrane permeability, solubility, and metabolic stability .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 310.19 |
| Comparator Or Baseline | 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6): 231.29 |
| Quantified Difference | +78.90 g/mol |
| Conditions | Calculated from molecular formula (C₁₃H₁₆BrN₃O vs C₁₃H₁₇N₃O). |
Why This Matters
A higher molecular weight and increased lipophilicity can alter the pharmacokinetic profile of derived compounds, potentially enhancing target binding affinity or influencing off-target effects, making it a strategic choice in drug design when these properties are desired.
